molecular formula C20H21N3O2 B123258 5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione CAS No. 200116-26-3

5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione

Cat. No. B123258
M. Wt: 335.4 g/mol
InChI Key: UOVOTAJFAYMIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione, also known as 5,5-Diethyl-1,3-diphenyl-2-iminobarbituric acid, is a derivative of Barbituric acid . It has a molecular formula of C20H21N3O2 and a molecular weight of 335.41 .


Molecular Structure Analysis

The compound has a linear formula of C20H21N3O2 . The InChI representation of the molecule is InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 436.8±28.0 °C and a predicted density of 1.17±0.1 g/cm3 . Its pKa is predicted to be 2.68±0.40 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A method for synthesizing 4-unsubstituted 2-phenyldihydropyrimidines with acyl and alkoxycarbonyl groups was developed, involving cyclization of 4-dimethylamino-1,3-diaza-1,3-butadiene with diethyl maleate and similar compounds (Nishimura & Cho, 2014).
  • Spectroscopic characterization and quantum chemical calculations of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione were conducted, exploring its molecular geometry, vibrational spectra, and atomic charges (Paulraj & Muthu, 2013).

Application in Nonlinear Optical Materials

  • Research on the nonlinear optical properties of certain styryl dyes, including derivatives of 1,3-diazinane diones, showed promise for these compounds in nonlinear optical materials, useful for device applications (Shettigar et al., 2009).

Biological and Medicinal Studies

  • Synthesis and evaluation of anticonvulsant activities of 5-(isoindole-1,3-dione) pyrimidinones demonstrated potential therapeutic applications, with certain derivatives showing significant anticonvulsant effects (Sharma et al., 2016).
  • The synthesis of bis(thiadiazole/triazole) derivatives from 5,5-dimethylcyclohexane-1,3-dione and their investigation for antibacterial activities highlighted the potential of these compounds in antimicrobial treatments (Dabholkar & Ansari, 2008).

Advanced Synthesis Techniques

  • Microwave-assisted synthesis of substituted benzo-(5,6-e)-(1,3)-diazepine-4,7-dione derivatives was explored, showcasing modern techniques in chemical synthesis and their applications in antimicrobial studies (Kharate et al., 2012).

properties

IUPAC Name

5,5-diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-20(4-2)17(24)22(15-11-7-5-8-12-15)19(21)23(18(20)25)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVOTAJFAYMIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=N)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diethyl-1,3-diphenyl-2-iminobarbituric Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Reactant of Route 2
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Reactant of Route 3
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Reactant of Route 4
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Reactant of Route 5
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione
Reactant of Route 6
5,5-Diethyl-2-imino-1,3-diphenyl-1,3-diazinane-4,6-dione

Citations

For This Compound
1
Citations
C Bhattacharya, AS Sandinge, RA Bragg… - Drug Metabolism and …, 2023 - ASPET
This study evaluated the mass balance and disposition of AZD4831, a novel myeloperoxidase inhibitor, in six healthy participants using a 14 C-labeled microtracer coupled with …
Number of citations: 1 dmd.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.